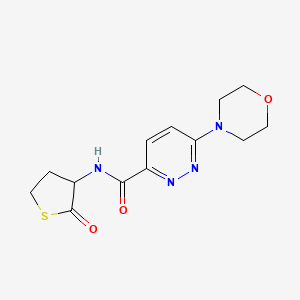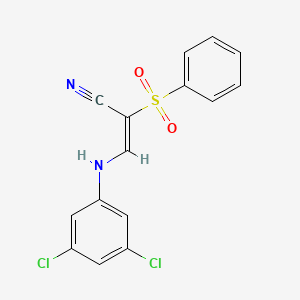
6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyridazine-based kinase inhibitor that has been shown to have promising anticancer properties.
作用机制
The mechanism of action of 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide involves the inhibition of several kinases that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of kinases such as FLT3, JAK2, and c-MET, which are known to play a role in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide has selective cytotoxicity against cancer cells, which means that it targets cancer cells while sparing normal cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide in lab experiments is its selective cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide. One area of research could be to investigate the potential of this compound in combination with other anticancer agents to enhance its efficacy. Another area of research could be to explore the potential of this compound in other fields of research, such as neurodegenerative diseases or infectious diseases. Additionally, research could be conducted to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
合成方法
The synthesis of 6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide involves several steps. The first step is the synthesis of 3-amino-5-bromo-2-chloropyridine, which is then reacted with 3-morpholin-4-ylpropylamine to form 6-bromo-N-(3-morpholin-4-ylpropyl)-2-chloropyridin-3-amine. This intermediate is then reacted with 2-oxotetrahydrothiophene-3-carboxylic acid to form the final product.
科学研究应用
6-morpholino-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. Studies have also shown that this compound has selective cytotoxicity against cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
6-morpholin-4-yl-N-(2-oxothiolan-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c18-12(14-10-3-8-21-13(10)19)9-1-2-11(16-15-9)17-4-6-20-7-5-17/h1-2,10H,3-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDATSZAMLFHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2908655.png)
![N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2908656.png)
![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2908658.png)
![(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2908661.png)

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2908664.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2908665.png)


![N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2908672.png)
![2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2908673.png)

